Trifluoromethyl vs. Des-trifluoromethyl Analog: Structural Differentiation
The target compound is structurally differentiated from its closest commercially listed analog, (1H-indol-3-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone, by the presence of a trifluoromethyl (-CF3) substituent at the 6-position of the pyrimidine ring . The des-CF3 analog lacks this substituent entirely.
| Evidence Dimension | Chemical Structure (Substituent Identity) |
|---|---|
| Target Compound Data | Contains 6-(trifluoromethyl)pyrimidin-4-yl |
| Comparator Or Baseline | (1H-indol-3-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone: contains unsubstituted pyrimidin-4-yl |
| Quantified Difference | Presence vs. absence of -CF3 group |
| Conditions | Structural comparison from vendor catalog |
Why This Matters
The -CF3 group is a well-established pharmacophore that can significantly enhance metabolic stability and target binding affinity through hydrophobic and electronic effects, making this compound a potentially superior candidate for assay development over its des-CF3 analog.
